molecular formula C20H26ClNO2 B15246048 Methyl 3-amino-2,2-bis(4-methylbenzyl)propanoate hydrochloride

Methyl 3-amino-2,2-bis(4-methylbenzyl)propanoate hydrochloride

Cat. No.: B15246048
M. Wt: 347.9 g/mol
InChI Key: FZGQBDCGXSUWOL-UHFFFAOYSA-N
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Description

Methyl 3-amino-2,2-bis(4-methylbenzyl)propanoate hydrochloride is a chemical compound with the molecular formula C20H26ClNO2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2,2-bis(4-methylbenzyl)propanoate hydrochloride typically involves the reaction of 3-amino-2,2-bis(4-methylbenzyl)propanoic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. Quality control measures, such as NMR, HPLC, and LC-MS, are employed to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,2-bis(4-methylbenzyl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Methyl 3-amino-2,2-bis(4-methylbenzyl)propanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-2,2-bis(4-methylbenzyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2,2-bis(4-chlorobenzyl)propanoate hydrochloride
  • Methyl 3-amino-2,2-bis(4-fluorobenzyl)propanoate hydrochloride
  • Methyl 3-amino-2,2-bis(4-methoxybenzyl)propanoate hydrochloride

Uniqueness

Methyl 3-amino-2,2-bis(4-methylbenzyl)propanoate hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various applications that similar compounds may not be able to fulfill .

Biological Activity

Methyl 3-amino-2,2-bis(4-methylbenzyl)propanoate hydrochloride is a compound of significant interest in pharmaceutical research due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

This compound has a molecular formula of C20H26ClN2O2C_{20}H_{26}ClN_{2}O_{2} and a molar mass of approximately 363.89 g/mol. Its structure features two 4-methylbenzyl groups attached to a central propanoate moiety, which enhances its lipophilicity and may influence its pharmacological properties .

Pharmacological Potential

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against both Gram-positive and Gram-negative bacteria. The compound's structure may contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
  • Anticancer Properties : The compound has shown promise in inducing apoptosis in cancer cell lines. Specific mechanisms include cell cycle arrest and activation of apoptotic pathways, indicating its potential as an anticancer agent .
  • Neuroprotective Effects : There are indications that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. This could be attributed to its ability to modulate neurotransmitter systems or reduce oxidative stress .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, initial studies suggest that it may interact with specific biological targets, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes or signal transduction pathways critical for cell survival and proliferation .
  • Receptor Modulation : Interaction with various receptors in the central nervous system could explain some of its neuroprotective effects .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameMolecular FormulaUnique Features
Methyl 3-amino-2-(4-methylphenyl)propanoate hydrochlorideC12H17ClN2O2C_{12}H_{17}ClN_{2}O_{2}Simpler structure with only one aromatic group
Methyl 3-amino-2-(2-methoxy-3-methylphenyl)propanoateC12H17ClN2O3C_{12}H_{17}ClN_{2}O_{3}Features a methoxy group; different substitution pattern affects activity
Methyl 3-amino-2-methylpropanoate hydrochlorideC5H12ClNO2C_{5}H_{12}ClN_{O_{2}}Smaller size; lacks aromatic character; simpler pharmacological profile

The dual aromatic substitution in this compound is believed to enhance its biological activity compared to simpler analogs .

Case Studies

Recent studies have highlighted the potential of this compound in various applications:

  • Antibacterial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating bacterial infections .
  • Cancer Cell Studies : In vitro experiments showed that the compound induced apoptosis in human cancer cell lines, with mechanisms involving mitochondrial dysfunction and caspase activation .
  • Neuroprotection : Research indicated that treatment with this compound reduced neuronal death in models of oxidative stress, highlighting its potential role in neurodegenerative disease therapy .

Properties

Molecular Formula

C20H26ClNO2

Molecular Weight

347.9 g/mol

IUPAC Name

methyl 2-(aminomethyl)-3-(4-methylphenyl)-2-[(4-methylphenyl)methyl]propanoate;hydrochloride

InChI

InChI=1S/C20H25NO2.ClH/c1-15-4-8-17(9-5-15)12-20(14-21,19(22)23-3)13-18-10-6-16(2)7-11-18;/h4-11H,12-14,21H2,1-3H3;1H

InChI Key

FZGQBDCGXSUWOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C)(CN)C(=O)OC.Cl

Origin of Product

United States

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